![molecular formula C11H13ClN4O2 B508169 5-[(4-氯-3,5-二甲基-1H-吡唑-1-基)甲基]-2-呋喃酰肼 CAS No. 386705-59-5](/img/structure/B508169.png)

5-[(4-氯-3,5-二甲基-1H-吡唑-1-基)甲基]-2-呋喃酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

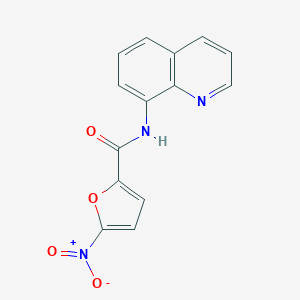

The compound is a derivative of 4-chloro-3,5-dimethyl-1H-pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .科学研究应用

Antibacterial Activity

The compound “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” has been studied for its potential antibacterial properties. Derivatives of imidazole, which share a similar heterocyclic structure, have shown significant antibacterial activity . This suggests that our compound of interest could be effective against bacterial strains by disrupting their cell wall synthesis or interfering with essential bacterial enzymes.

Antitumor Potential

Research indicates that compounds with a pyrazole moiety, akin to the one present in our compound, exhibit promising antitumor activity. They have been evaluated against various cancer cell lines, such as MCF-7 and CaCo-2, and have shown potential in inhibiting tumor growth . The mechanism may involve the inhibition of cell proliferation and inducing apoptosis in cancer cells.

Antiviral Applications

Compounds structurally related to “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” have been reported to possess antiviral activities. Imidazole derivatives, for example, have been effective against influenza A and Coxsackie B4 virus, indicating that our compound could also be explored for its efficacy against RNA and DNA viruses .

Antifungal Efficacy

The antifungal efficacy of imidazole and pyrazole derivatives has been well-documented. These compounds can act on fungal cell membranes or interfere with the synthesis of essential fungal proteins. Given the structural similarities, “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” could be a candidate for developing new antifungal agents .

Anti-inflammatory Properties

Imidazole derivatives have been known to exhibit anti-inflammatory properties. They can modulate the body’s inflammatory response, potentially by inhibiting the synthesis of pro-inflammatory cytokines or by acting on specific inflammatory pathways. This property could be extrapolated to our compound, suggesting its use in treating inflammatory conditions .

Antidiabetic Activity

The presence of a pyrazole ring in the structure of “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” hints at possible antidiabetic activity. Similar structures have been associated with the regulation of blood glucose levels, possibly through the modulation of insulin release or the inhibition of enzymes involved in glucose metabolism .

Antimalarial Potential

Research on imidazole and pyrazole derivatives has shown that these compounds can have antimalarial effects. They may work by inhibiting the growth of the malaria parasite within red blood cells or by interfering with the parasite’s ability to synthesize essential proteins. This suggests that our compound could be explored for its antimalarial applications .

Anticholinesterase Activity

Indole derivatives, which are structurally related to our compound, have been found to possess anticholinesterase activity. This activity is crucial in treating neurodegenerative diseases like Alzheimer’s, as it can enhance acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase .

属性

IUPAC Name |

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVTUFBRMDVHAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328080 |

Source

|

| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide | |

CAS RN |

386705-59-5 |

Source

|

| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B508116.png)

![(2E)-3-{4-methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B508174.png)

![Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508178.png)

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)

![5-[(4-Propylphenoxy)methyl]-2-furohydrazide](/img/structure/B508273.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)